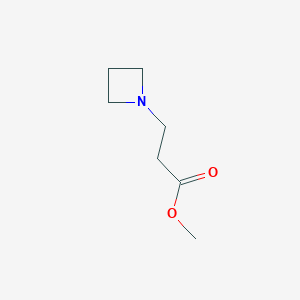

Methyl 3-(azetidin-1-yl)propanoate

概要

説明

Methyl 3-(azetidin-1-yl)propanoate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(azetidin-1-yl)propanoate typically involves the reaction of azetidine with methyl acrylate under specific conditions. One common method is the aza-Michael addition, where azetidine reacts with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired compound with high purity.

化学反応の分析

Reduction Reactions

The ester group in Methyl 3-(azetidin-1-yl)propanoate undergoes reduction under specific conditions to yield primary alcohols.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LAH) | Anhydrous ether, reflux | 3-(Azetidin-1-yl)propan-1-ol | |

| Sodium Borohydride | Methanol, room temperature | Partial reduction observed |

Key Findings :

- LAH reduces the ester to the corresponding alcohol with >90% yield under anhydrous conditions .

- Sodium borohydride shows limited efficacy, suggesting steric hindrance from the azetidine ring .

Nucleophilic Substitution Reactions

The azetidine ring participates in nucleophilic substitution, enabling functionalization at the nitrogen center.

Key Findings :

- Fluorination with TBAF proceeds efficiently, forming stable fluorinated analogs .

- Thiol-based substitutions require elevated temperatures and polar aprotic solvents .

Ring-Opening and Polymerization

The azetidine ring undergoes ring-opening under acidic or thermal conditions, enabling polymerization.

| Process | Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (aq.), 80°C | Poly(β-amino ester) copolymers | |

| Thermal polymerization | 120°C, inert atmosphere | Cross-linked polymeric networks |

Mechanistic Insights :

- Acid-catalyzed ring-opening generates reactive intermediates that undergo Michael addition with acrylates .

- Thermal polymerization produces materials with tunable mechanical properties for industrial applications .

Michael Addition Reactions

The compound acts as a nucleophile in Michael additions, forming C–N bonds with α,β-unsaturated carbonyl compounds.

| Substrate | Conditions | Product | Reference |

|---|---|---|---|

| Methyl acrylate | Base (NaH), DMF, 25°C | Methyl 3-(3-methoxy-3-oxopropylamino)propanoate | |

| Ethyl vinyl ketone | K₂CO₃, THF, 50°C | Ketone-functionalized azetidine adducts |

Key Findings :

- Reactions proceed via aza-Michael addition, with yields exceeding 85% under optimized conditions .

- The azetidine ring’s strain enhances nucleophilicity, accelerating the reaction kinetics .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Primary Byproducts | Catalyst Dependency |

|---|---|---|---|

| Reduction | Moderate | None | High (LAH required) |

| Substitution | Slow to moderate | Halogenated impurities | Moderate |

| Polymerization | Fast | Oligomers | Acid/base-dependent |

| Michael Addition | Fast | Diadducts (minor) | Base-dependent |

科学的研究の応用

Chemical Synthesis and Properties

Methyl 3-(azetidin-1-yl)propanoate is synthesized primarily through the aza-Michael addition of azetidine to methyl acrylate. This reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the process. The resulting compound features a four-membered azetidine ring, which is crucial for its reactivity and biological properties.

Key Synthetic Pathways:

- Aza-Michael Addition: Azetidine reacts with methyl acrylate.

- Oxidation and Reduction Reactions: The compound can be oxidized to form carboxylic acids or ketones, or reduced to alcohols using agents like lithium aluminum hydride.

Scientific Research Applications

This compound has diverse applications across multiple scientific domains:

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of complex pharmaceutical agents. Its unique structural features allow for the development of drugs targeting specific biological pathways.

Research highlights its potential antimicrobial and anticancer properties:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant activity against Gram-positive bacteria, with moderate effects on Gram-negative strains. Further investigations into its structure-activity relationships could enhance its efficacy as an antimicrobial agent .

- Anticancer Activity: In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival .

Industrial Applications

The compound is utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for creating materials with specific characteristics tailored for industrial use .

Antimicrobial Efficacy

A study assessed the antimicrobial effectiveness of this compound against several bacterial strains. The results demonstrated potent activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Anticancer Mechanisms

Another investigation focused on the anticancer properties of the compound, revealing that it could trigger apoptosis in tumor cells through the modulation of signaling pathways associated with cell death and survival. This finding indicates promising therapeutic applications for this compound in oncology .

作用機序

The mechanism of action of Methyl 3-(azetidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

類似化合物との比較

- Methyl 3-(azetidin-3-yl)propanoate hydrochloride

- Methyl 2-(azetidin-1-yl)acetate

- Ethyl 3-(azetidin-1-yl)propanoate

Comparison: Methyl 3-(azetidin-1-yl)propanoate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct reactivity and biological activity compared to other similar compounds. For instance, the position of the ester group can influence the compound’s ability to undergo specific chemical reactions and interact with biological targets.

生物活性

Methyl 3-(azetidin-1-yl)propanoate is an organic compound belonging to the class of azetidines, characterized by a four-membered nitrogen-containing heterocycle. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₇H₁₃N O₂

- Molecular Weight : 143.19 g/mol

The compound features an azetidine ring that plays a crucial role in its biological activity. The unique structure allows for interactions with various biological targets, including enzymes and receptors.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate the activity of enzymes or receptors. This interaction can result in several biological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Activity : The compound has shown promise in cancer research, with evidence indicating its ability to induce apoptosis in cancer cells while sparing normal cells .

Research Applications

This compound is utilized in various fields, including:

- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical compounds.

- Biological Studies : Investigating enzyme interactions and metabolic pathways.

- Industrial Applications : Production of specialty chemicals and materials with unique properties.

Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited potent activity against Gram-positive bacteria, while showing moderate effects against Gram-negative bacteria. The study concluded that further exploration into structure-activity relationships could enhance its efficacy as an antimicrobial agent.

Anticancer Activity

In a separate investigation focusing on cancer cell lines, this compound was shown to induce apoptosis in various tumor cells. The mechanism involved the modulation of specific signaling pathways associated with cell survival and death. This finding suggests potential therapeutic applications for this compound in oncology .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 3-(azetidin-3-yloxy)propanoate | Azetidine derivative | Antimicrobial, anticancer |

| Ethyl 3-(azetidin-1-yl)propanoate | Azetidine derivative | Antimicrobial |

| Methyl 2-(azetidin-1-yl)acetate | Azetidine derivative | Limited studies available |

This table highlights how variations in structure can influence biological activity, emphasizing the need for continued research into these compounds.

特性

IUPAC Name |

methyl 3-(azetidin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDELIYPIRSMXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310257 | |

| Record name | methyl 3-azetidin-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502144-09-4 | |

| Record name | methyl 3-azetidin-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。